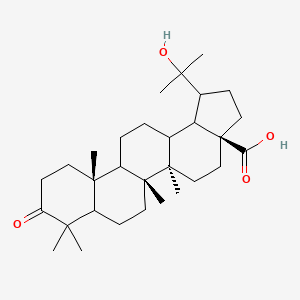
3-Chloro-2-hydrazinyl-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-hydrazinyl-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the second position, and a methyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydrazinyl-5-methylpyridine typically involves the chlorination of 2-hydrazinyl-5-methylpyridine. One common method includes the reaction of 2-hydrazinyl-5-methylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Hydrazinyl-5-methylpyridine+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-Chloro-2-hydrazinyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2-hydrazinyl-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 3-Chloro-2-hydrazinyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may participate in redox reactions, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-hydrazinyl-5-methylpyridine
- 3-Chloro-2-hydrazinylpyridine
- 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-hydrazinyl-5-methylpyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
(3-chloro-5-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |
InChI 键 |
QXRPHVYXBDPBJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


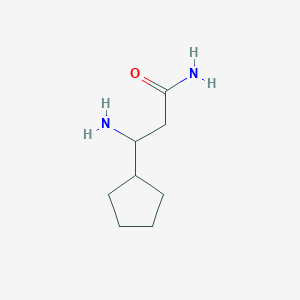
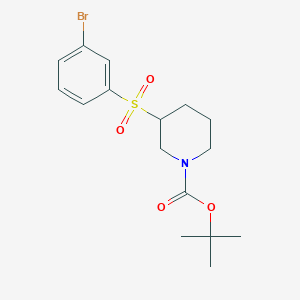
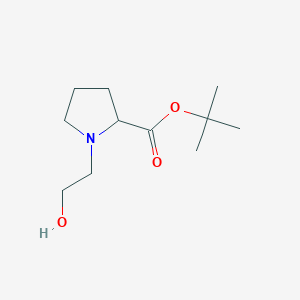
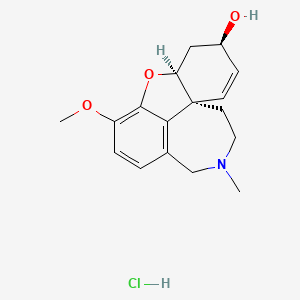

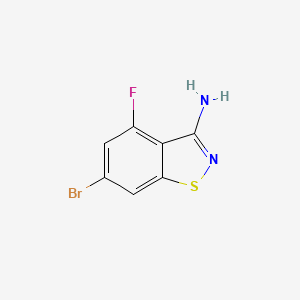
![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)

![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
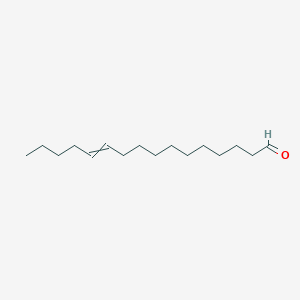
![4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile](/img/structure/B12440270.png)
